analogue 24 [PMID: 11551758]
CAS No.:
Cat. No.: VC1878627
Molecular Formula: C37H46N4O
Molecular Weight: 562.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H46N4O |
|---|---|
| Molecular Weight | 562.8 g/mol |
| IUPAC Name | 1-(2-azabicyclo[2.2.2]octan-2-yl)-2-[2-(3,5-dimethylphenyl)-3-[(2S)-1-(2-pyridin-4-ylethylamino)propan-2-yl]-1H-indol-5-yl]-2-methylpropan-1-one |
| Standard InChI | InChI=1S/C37H46N4O/c1-24-18-25(2)20-29(19-24)35-34(26(3)22-39-17-14-27-12-15-38-16-13-27)32-21-30(8-11-33(32)40-35)37(4,5)36(42)41-23-28-6-9-31(41)10-7-28/h8,11-13,15-16,18-21,26,28,31,39-40H,6-7,9-10,14,17,22-23H2,1-5H3/t26-,28?,31?/m1/s1 |
| Standard InChI Key | GGVFLXSCFPVLMS-WPCLDFDBSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C(=O)N4CC5CCC4CC5)[C@H](C)CNCCC6=CC=NC=C6)C |
| Canonical SMILES | CC1=CC(=CC(=C1)C2=C(C3=C(N2)C=CC(=C3)C(C)(C)C(=O)N4CC5CCC4CC5)C(C)CNCCC6=CC=NC=C6)C |
Introduction
Chemical Identity and Structure
Analogue 24 [PMID: 11551758], referred to as IN-3 in scientific literature, is a synthetic organic compound with a complex molecular structure based on an indole core. The compound is characterized by specific structural features that contribute to its biological activity and pharmacokinetic properties.
Chemical Nomenclature and Identification
The complete IUPAC name of Analogue 24 is 1-(3-azabicyclo[2.2.2]octan-3-yl)-2-[2-(3,5-dimethylphenyl)-3-[(2S)-1-(2-pyridin-4-ylethylamino)propan-2-yl]-1H-indol-5-yl]-2-methylpropan-1-one . This complex nomenclature reflects the intricate molecular architecture that enables the compound to effectively bind to and antagonize GnRH receptors.
For identification purposes, the compound is registered in multiple chemical databases with the following identifiers:
| Database | Identifier |
|---|---|
| CAS Registry No. | 255863-81-1 |
| ChEMBL | CHEMBL314260 |
| GtoPdb PubChem SID | 178102219 |
| PubChem CID | 10231401 |
Structural Features
Analogue 24 contains several key structural components that contribute to its pharmacological activity:
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An indole core with a 3,5-dimethylphenyl group at position 2
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A stereospecific (2S)-1-(2-pyridin-4-ylethylamino)propan-2-yl side chain at the indole-3-position
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A tertiary amide linkage to a 3-azabicyclo[2.2.2]octane moiety
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A 2-methylpropan-1-one connecting group
The strategic incorporation of these structural elements has resulted in a compound with optimized receptor binding affinity, metabolic stability, and oral bioavailability .
Development and Historical Context
Design Rationale
Analogue 24 emerged from systematic medicinal chemistry efforts to develop orally bioavailable alternatives to peptide-based GnRH receptor antagonists. The development strategy focused on optimizing a tryptamine-derived series of compounds through key structural modifications .
Key Structural Optimizations
The development of Analogue 24 involved several critical structural modifications:
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Stereospecific introduction of a methyl group to the indole-3-side chain, which significantly enhanced receptor binding affinity
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Variation of the bicyclic amino moiety in the tertiary amide, improving metabolic stability
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Careful adjustment of the tether length to a pyridine terminus, optimizing pharmacokinetic properties
These strategic modifications culminated in a compound with substantially improved potency and pharmacokinetic characteristics compared to earlier analogues in the series.
Pharmacological Profile
Pharmacodynamics
The pharmacodynamic profile of Analogue 24 is characterized by:
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High binding affinity for the human GnRH receptor
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Rapid onset of antagonistic activity
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Dose-dependent suppression of gonadotropin release
These properties position Analogue 24 as a potentially valuable tool for modulating reproductive hormone levels in various clinical contexts.
Species Selectivity
Like many non-peptide GnRH receptor antagonists, Analogue 24 exhibits species-dependent selectivity in its binding affinity and functional activity. This phenomenon is common among small molecule GnRH antagonists and reflects subtle differences in the structure and binding pocket of GnRH receptors across species . This species selectivity has important implications for translating preclinical findings to human applications and must be carefully considered during drug development.
Preclinical Studies and Pharmacokinetics
In Vivo Efficacy
Preclinical studies have demonstrated that Analogue 24 exhibits significant efficacy in animal models. The compound showed oral activity in rat models, suggesting potential utility as an orally administered therapeutic agent .
Pharmacokinetic Properties
The pharmacokinetic profile of Analogue 24 has been evaluated in multiple species with promising results:
| Parameter | Dogs | Monkeys |
|---|---|---|
| Oral Bioavailability | Acceptable | Acceptable |
| Half-life | Favorable | Favorable |
These pharmacokinetic characteristics represent a significant improvement over earlier peptide-based GnRH antagonists, which typically require parenteral administration due to poor oral bioavailability .
Metabolic Stability
The structural modifications incorporated into Analogue 24, particularly the optimization of the bicyclic amino moiety and the careful positioning of substituents on the indole core, have contributed to enhanced metabolic stability compared to earlier compounds in the series . This improved stability contributes to the compound's favorable pharmacokinetic profile and supports its potential development as an oral therapeutic agent.
Comparison with Other GnRH Antagonists
Advantages Over Peptide-Based Antagonists
Analogue 24 offers several potential advantages over peptide-based GnRH antagonists:
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Oral bioavailability, eliminating the need for injections
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Potentially improved patient compliance due to oral administration
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Rapid onset of action with competitive receptor binding
Comparison with Other Non-Peptide Antagonists
The development of non-peptide GnRH antagonists has evolved significantly since the initial discovery of Analogue 24. More recent compounds in clinical development or approved for use include elagolix and relugolix, which share the fundamental mechanism of action with Analogue 24 but may differ in pharmacokinetic properties, receptor selectivity, and clinical applications .
While these newer compounds have progressed further in clinical development, Analogue 24 represents an important milestone in the evolution of non-peptide GnRH antagonists and contributed valuable structure-activity relationship insights that informed subsequent drug development efforts.
Structure-Activity Relationship Insights
Critical Structure Elements for Activity
The development of Analogue 24 provided valuable insights into the structural requirements for potent GnRH receptor antagonism:
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The importance of a stereospecific substitution at the indole-3-side chain
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The contribution of the bicyclic amino moiety to metabolic stability
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The optimal tether length for the pyridine terminus
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The role of the 3,5-dimethylphenyl substituent in receptor binding
These structure-activity relationship observations have informed the development of subsequent generations of non-peptide GnRH antagonists.
Future Research Directions
Structural Optimization Opportunities
Based on the structure and properties of Analogue 24, several potential optimization opportunities exist for further development:
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Enhancement of receptor selectivity to minimize off-target effects
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Further improvement of oral bioavailability and half-life
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Reduction of species-dependent selectivity to improve translation of preclinical findings
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Modification of physicochemical properties to optimize drug-like characteristics
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